molecular formula C10H9F2N3O2S B3374379 2-((4-(Difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid CAS No. 1018166-29-4

2-((4-(Difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid

Cat. No.: B3374379
CAS No.: 1018166-29-4
M. Wt: 273.26 g/mol
InChI Key: ZBTZPBODHHTKLA-UHFFFAOYSA-N
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Description

2-((4-(Difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid is a fluorinated pyrazolopyridine derivative characterized by a thioacetic acid moiety linked to the pyrazolo[3,4-b]pyridine core. Its molecular formula is C₁₂H₁₁F₂N₃O₂S, with a molecular weight of 301.32 g/mol and CAS No. 1172878-64-6 (purity ≥95%) . The compound features a difluoromethyl group at position 4, a methyl group at position 2 of the pyrazole ring, and a sulfur-containing acetic acid substituent at position 4.

Properties

IUPAC Name

2-[4-(difluoromethyl)-2-methylpyrazolo[3,4-b]pyridin-6-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3O2S/c1-15-3-6-5(9(11)12)2-7(13-10(6)14-15)18-4-8(16)17/h2-3,9H,4H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTZPBODHHTKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=CC(=NC2=N1)SCC(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(Difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, pharmacological properties, and implications for drug development.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-b]pyridine core with a difluoromethyl substituent and a thioacetic acid moiety. Its molecular formula is C12H10F2N3O2SC_{12}H_{10}F_2N_3O_2S, with a molecular weight of approximately 303.29 g/mol. The presence of the difluoromethyl group enhances lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have been shown to inhibit key oncogenic pathways, including the BRAF(V600E) mutation and EGFR signaling pathways. For instance, studies have demonstrated that similar pyrazoles can effectively induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231, which are representative of breast cancer subtypes .

Table 1: Antitumor Activity of Pyrazole Derivatives

Compound NameTargetIC50 (nM)Reference
This compoundBRAF(V600E)TBD
3-(4-(difluoromethyl)-2-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridine)EGFR10
1-thiocarbamoyl-3,5-diaryl-pyrazolesVarious Tumors15

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory applications. Pyrazole derivatives are known to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and other pro-inflammatory mediators. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .

Interaction with Adenosine Receptors

Preliminary studies suggest that this compound may interact selectively with adenosine receptors (A1 and A2A subtypes). These receptors are crucial in various physiological processes, including inflammation regulation and neuroprotection. The unique structure of the compound may enhance its selectivity for these receptors compared to other similar compounds.

Case Studies

  • Breast Cancer Treatment : A study evaluating the efficacy of various pyrazole derivatives in MCF-7 cell lines found that compounds similar to this compound exhibited enhanced cytotoxicity when used in combination with doxorubicin. The combination index method indicated a synergistic effect, suggesting potential for improved therapeutic outcomes in breast cancer treatment .
  • Inflammatory Disease Models : In vivo studies using models of acute inflammation demonstrated that pyrazole derivatives significantly reduced markers of inflammation compared to control groups. This suggests potential therapeutic applications in managing inflammatory diseases .

Scientific Research Applications

Anticancer Activity

The compound has shown potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. In vitro studies have demonstrated that derivatives of this compound can effectively inhibit FGFR signaling pathways, leading to reduced tumor proliferation.

Key Findings:

  • Inhibition of FGFRs: The compound selectively inhibits FGFRs, which is crucial for cancer cell survival and proliferation.
  • Preclinical Studies: In xenograft models, compounds related to this structure exhibited significant tumor reduction, indicating promising anticancer activity.

Case Studies

Recent studies have highlighted the effectiveness of similar compounds in treating FGFR-driven tumors:

CompoundTargetIC50 (µM)ModelEffect
Compound AFGFR10.36H1581 xenograftSignificant tumor reduction
Compound BCDK20.36HeLa cell lineInhibition of proliferation

Interaction with Biological Macromolecules

This compound is utilized in studies examining its interaction with proteins and nucleic acids, contributing to a better understanding of its biological activity.

Potential Therapeutic Applications

Beyond oncology, the compound may have applications in treating other diseases due to its ability to modulate biological pathways.

Organic Electronics

The unique electronic properties of this compound make it a candidate for use in organic electronics, potentially serving as a building block for advanced materials.

Synthesis and Production

The synthesis typically involves cyclization reactions followed by functional group modifications to enhance its properties for specific applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrazolo[3,4-b]pyridine derivatives with variations in substituents at positions 2, 4, and 5. Below is a systematic comparison based on substituent effects, molecular properties, and synthetic accessibility.

Substituent Variations and Molecular Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS No. Purity
Target Compound : 2-((4-(Difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid 2-CH₃, 4-CF₂H, 6-SCH₂COOH C₁₂H₁₁F₂N₃O₂S 301.32 1172878-64-6 95%
2-((2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid 2-C₂H₅, 4-CF₃, 6-SCH₂COOH C₁₂H₁₁F₃N₃O₂S 319.31 1018046-67-7 95%
2-[[2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl]thio}acetic acid 2-iso-C₃H₇, 4-CF₃, 6-SCH₂COOH C₁₄H₁₄F₃N₃O₂S 347.33 937607-22-2 95%
2-{[4-(Difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridin-6-yl]sulfanyl}acetic acid 2-C₂H₅, 4-CF₂H, 6-SCH₂COOH C₁₂H₁₃F₂N₃O₂S 301.32 1172878-64-6 95%
2-[4-(Difluoromethyl)-6-(1-methylpyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid 2-CH₃, 4-CF₂H, 6-(1-Me-pyrazol-4-yl) C₁₄H₁₃F₂N₅O₂ 321.29 1006444-93-4 95%
Key Observations:

Position 2 Substituents :

  • Methyl, ethyl, or isopropyl groups at position 2 influence steric bulk. Methyl (target compound) offers minimal steric hindrance, while isopropyl (e.g., CAS 937607-22-2) increases hydrophobicity .
  • Ethyl substituents (CAS 1172878-64-6) balance lipophilicity and synthetic feasibility .

Position 4 Substituents :

  • Difluoromethyl (-CF₂H) in the target compound provides moderate electronegativity and metabolic stability compared to trifluoromethyl (-CF₃) analogs (e.g., CAS 1018046-67-7), which are more electron-withdrawing .

Position 6 Modifications :

  • Thioacetic acid (-SCH₂COOH) enhances water solubility and metal-binding capacity. Replacement with aryl groups (e.g., 1-methylpyrazol-4-yl in CAS 1006444-93-4) shifts properties toward lipophilicity and π-π stacking interactions .

Availability and Commercial Status

  • The target compound (CAS 1172878-64-6) is listed as discontinued by CymitQuimica , though other suppliers (e.g., reagent vendors) provide it at 95% purity .
  • Trifluoromethyl analogs (e.g., CAS 1018046-67-7) are more widely available, suggesting higher demand in medicinal chemistry .

Q & A

Q. What are the common synthetic routes for synthesizing 2-((4-(Difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid, and what key reaction conditions optimize yield?

The synthesis typically involves multi-step routes:

  • Step 1 : Formation of the pyrazolo[3,4-b]pyridine core via cyclization of substituted pyridine precursors. Difluoromethyl and methyl groups are introduced early using fluorinated reagents (e.g., difluoromethylation agents) and alkylation, respectively .
  • Step 2 : Thioether linkage formation. Reacting the pyrazolo-pyridine intermediate with thioacetamide or mercaptoacetic acid derivatives under inert atmospheres (e.g., nitrogen) at 60–80°C ensures efficient sulfur incorporation .
  • Step 3 : Acid functionalization. Hydrolysis of ester-protected intermediates (e.g., ethyl thioacetate) under basic conditions (NaOH/EtOH, reflux) yields the final acetic acid moiety .

Q. Critical Conditions :

  • Catalysts : Use of palladium or copper catalysts for cross-coupling steps.
  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Temperature Control : Exothermic steps (e.g., cyclization) require gradual heating to avoid side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical workflows include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., difluoromethyl at C4, methyl at C2) and thioether linkage integrity. Look for characteristic shifts: pyrazole protons at δ 7.5–8.5 ppm, thioacetate methylene at δ 3.8–4.2 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies) .
  • Mass Spectrometry (MS) : Confirm molecular weight (expected [M+H]⁺ ~342.3 g/mol) and detect impurities via fragmentation patterns .

Advanced Research Questions

Q. What computational methods can predict the reactivity of the thioether linkage in this compound under varying conditions?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C–S bond to assess susceptibility to hydrolysis or oxidation. For example, BDEs < 70 kcal/mol suggest labile bonds under acidic conditions .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in aqueous buffers to predict stability. Polar solvents stabilize the thioether via hydrogen bonding with adjacent pyridine nitrogen .
  • Reaction Pathway Prediction : Tools like ICReDD’s quantum chemical reaction path searches identify optimal catalysts (e.g., Pd for cross-coupling) and solvents for functionalization .

Q. How can contradictory data regarding the compound’s biological activity be resolved methodically?

  • Dose-Response Reproducibility :
    • Conduct parallel assays (e.g., enzyme inhibition, cell viability) across multiple labs using standardized protocols. For example, IC₅₀ variations >20% warrant re-evaluation of compound stability .
  • Metabolite Interference Testing : Use LC-MS to detect degradation products (e.g., oxidized thioether) in bioassays. Adjust storage conditions (e.g., inert atmosphere, −20°C) to prevent artifact formation .
  • Target Selectivity Profiling : Employ kinome-wide screening to rule off-target effects. For instance, pyrazolo-pyridines may inhibit kinases beyond the primary target due to structural homology .

Q. What strategies enhance the compound’s solubility for in vivo studies without altering bioactivity?

  • Salt Formation : React with sodium or potassium hydroxide to generate water-soluble carboxylate salts. Monitor pH (6.5–7.4) to avoid precipitation .
  • Co-Solvent Systems : Use PEG-400 or cyclodextrins (10–20% w/v) in PBS. Validate via dynamic light scattering (DLS) to ensure nanoparticle-free solutions .
  • Prodrug Derivatization : Esterify the acetic acid group (e.g., ethyl ester) for improved membrane permeability. Hydrolyze in vivo via esterases to release the active form .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate conflicting results using orthogonal techniques (e.g., surface plasmon resonance vs. fluorescence polarization for binding affinity) .
  • Reaction Optimization : Employ design of experiments (DoE) to systematically vary catalysts, solvents, and temperatures, reducing trial-and-error inefficiencies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((4-(Difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid
Reactant of Route 2
2-((4-(Difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid

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